4-{[4-(4-carbamoylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide
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Overview
Description
4-{[4-(4-carbamoylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide is a complex organic compound with the molecular formula C24H21N5O2. This compound is part of the phthalazine family, which is known for its significant biological activities and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-carbamoylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide typically involves multiple steps. One common method includes the reaction of 4-carbamoylphenylhydrazine with phthalic anhydride to form a phthalazinone intermediate. This intermediate is then reacted with N,N-dimethylbenzamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are optimized for high yield and cost-effectiveness. The process often involves the use of catalysts and controlled reaction environments to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-carbamoylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
4-{[4-(4-carbamoylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential antimicrobial and antitumor properties.
Medicine: Investigated for its role as a potential therapeutic agent in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-{[4-(4-carbamoylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phthalazine: A simpler compound with similar biological activities.
Phthalazinone: Known for its antimicrobial properties.
4-amino-N-(4-carbamoylphenyl)benzamide: An intermediate in the synthesis of various organic compounds.
Uniqueness
4-{[4-(4-carbamoylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide is unique due to its complex structure and diverse range of applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C24H21N5O2 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-[4-[4-(dimethylcarbamoyl)anilino]phthalazin-1-yl]benzamide |
InChI |
InChI=1S/C24H21N5O2/c1-29(2)24(31)17-11-13-18(14-12-17)26-23-20-6-4-3-5-19(20)21(27-28-23)15-7-9-16(10-8-15)22(25)30/h3-14H,1-2H3,(H2,25,30)(H,26,28) |
InChI Key |
AZNZYIHGJZKQBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
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